2-Amino-6-chloropyridine-4-carbohydrazide
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Overview
Description
2-Amino-6-chloropyridine-4-carbohydrazide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a carbohydrazide group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyridine-4-carbohydrazide typically involves the reaction of 2-Amino-6-chloropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-6-chloropyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyridine-4-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
2-Amino-4-chloropyridine: Has the chlorine atom at a different position, affecting its reactivity and applications.
2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
2-Amino-6-chloropyridine-4-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Properties
CAS No. |
28056-06-6 |
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Molecular Formula |
C6H7ClN4O |
Molecular Weight |
186.60 g/mol |
IUPAC Name |
2-amino-6-chloropyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H7ClN4O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H2,8,10)(H,11,12) |
InChI Key |
OAOMXEJFYBPNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)NN |
Origin of Product |
United States |
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